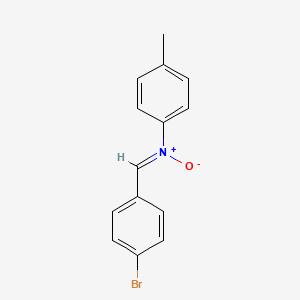

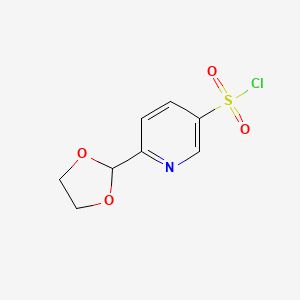

![molecular formula C10H9N3O B2878738 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2167902-76-1](/img/structure/B2878738.png)

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized . Another study reported the construction of another pyrimidine ring on the pyridine nucleus of a compound .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The structure of the prepared compounds was confirmed through elemental analysis and spectral investigation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidines are complex and involve multiple steps . For example, the reaction with phenyl iso(thio)cyanate or with formic acid can yield different compounds .科学的研究の応用

Synthesis and Antimicrobial Activity

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against various microbes. The study emphasizes the potential of these compounds in developing new antimicrobial agents due to their efficacy against a range of bacterial strains. This highlights their significance in addressing the growing concern of antimicrobial resistance and the need for novel therapeutic options (Merja et al., 2004).

Biomedical Applications

The pyrido[2,3-d]pyrimidine scaffold is recognized for its versatility in biomedical research, offering ligands for multiple receptors in the body. Research has extensively explored these compounds for their resemblance to nitrogen bases in DNA and RNA, which contributes to their wide-ranging biomedical applications. The expansive study of over 20,000 structures reveals their potential in drug development and therapeutic interventions, demonstrating the exponential growth of interest in these compounds over the past decade (Jubete et al., 2019).

Anticancer Potential

Pyrazolo[3,4-d]pyrimidines, closely related to pyrido[2,3-d]pyrimidine derivatives, have shown promising antitumor activity. Despite challenges with aqueous solubility, these compounds exhibit potent protein kinase inhibition. The exploration of prodrugs aims to enhance pharmacokinetic and therapeutic properties, improving solubility and cell membrane permeability. This approach demonstrates the potential for pyrido[2,3-d]pyrimidine derivatives in cancer therapy, underscoring the need for further optimization to overcome solubility challenges and maximize their clinical utility (Vignaroli et al., 2017).

Nanosystem Approaches for Drug Delivery

To address the solubility and pharmacokinetic limitations of pyrazolo[3,4-d]pyrimidines, nanosystem approaches such as albumin nanoparticles and liposomes have been developed. These strategies aim to improve the solubility profile and pharmacokinetic properties of the compounds, facilitating their use as anticancer agents. The development and characterization of these nanosystems highlight the innovative approaches to enhance the bioavailability and efficacy of pyrido[2,3-d]pyrimidine derivatives in cancer therapy (Vignaroli et al., 2016).

作用機序

Target of Action

The primary target of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is PIM-1 kinase . PIM-1 kinase is highly expressed in many different types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . Therefore, it is a promising target for the development of new cancer drugs .

Mode of Action

This compound interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound has been shown to have potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM .

Biochemical Pathways

The inhibition of PIM-1 kinase by this compound affects various biochemical pathways. These include pathways related to cell growth, differentiation, migration, and metabolism . The compound’s action on these pathways leads to downstream effects such as decreased cell proliferation and increased cell apoptosis .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of this compound’s action is a significant increase in apoptosis in cancer cells . For example, it has been shown to increase cell apoptosis by 58.29-fold in MCF-7 cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase .

将来の方向性

Pyridopyrimidines, including “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, have shown promise in various therapeutic areas . Future research could focus on optimizing these compounds for better efficacy and safety. For instance, one study suggested that a certain compound can serve as a new starting point for the future development of small-molecule antitumor immunomodulators targeting the PD-1/PD-L1 axis .

生化学分析

Biochemical Properties

The biochemical properties of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine are not fully understood yet. Pyrimidine derivatives have been known to interact with various enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids .

Cellular Effects

The cellular effects of this compound are currently unknown. Similar pyrimidine derivatives have shown strong cytotoxicity in certain cell lines .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

4-prop-2-enoxypyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNFYXBOKVBKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)

![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)

![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)

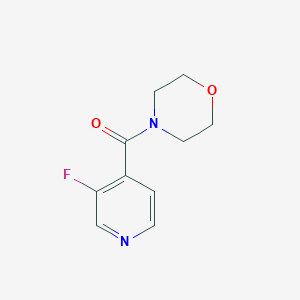

![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)

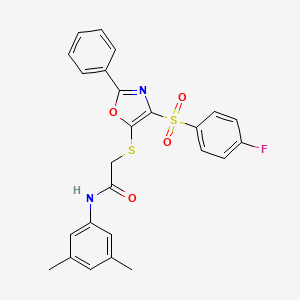

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)

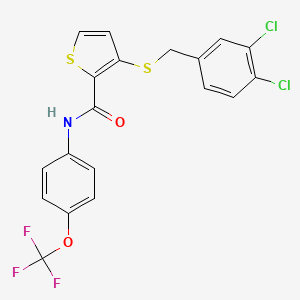

![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)